4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This compound is characterized by the presence of two pyrazole rings, each substituted with a chlorine atom, and a carboxamide group.
Preparation Methods
The synthesis of 4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide can be achieved through a multi-step process involving the formation of the pyrazole rings and subsequent functionalization. One common method involves the reaction of 4-chloro-1H-pyrazole with 1-bromo-3-chloropropane to form the intermediate 3-(4-chloro-1H-pyrazol-1-yl)propyl bromide. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxamide under basic conditions to yield the final product .
Chemical Reactions Analysis
4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyrazole rings can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide include other pyrazole derivatives such as:
- 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole .
These compounds share similar structural features and pharmacological activities but differ in their specific substituents and functional groups, which can influence their biological activities and applications.
Properties
Molecular Formula |
C11H13Cl2N5O |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
4-chloro-N-[3-(4-chloropyrazol-1-yl)propyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H13Cl2N5O/c1-17-10(9(13)6-15-17)11(19)14-3-2-4-18-7-8(12)5-16-18/h5-7H,2-4H2,1H3,(H,14,19) |
InChI Key |
PURUOWPJNIDRBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCCCN2C=C(C=N2)Cl |
Origin of Product |
United States |
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